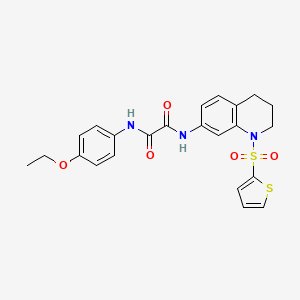

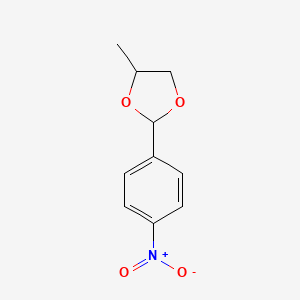

![molecular formula C11H17N3 B2713149 [(1-吡啶-2-基哌啶-4-基)甲基]胺 CAS No. 170353-28-3](/img/structure/B2713149.png)

[(1-吡啶-2-基哌啶-4-基)甲基]胺

描述

“[(1-Pyridin-2-ylpiperidin-4-yl)methyl]amine” is a compound that appears as a light yellow to yellow powder or crystals or liquid .

Molecular Structure Analysis

The molecular structure of “[(1-Pyridin-2-ylpiperidin-4-yl)methyl]amine” is represented by the InChI code 1S/C11H17N3/c12-9-10-4-7-14 (8-5-10)11-3-1-2-6-13-11/h1-3,6,10H,4-5,7-9,12H2 . This indicates that the compound has a molecular weight of 191.28 .

Physical and Chemical Properties Analysis

“[(1-Pyridin-2-ylpiperidin-4-yl)methyl]amine” is described as a light yellow to yellow powder or crystals or liquid . It has a molecular weight of 191.28 .

科学研究应用

席夫碱和非席夫碱大环配体

- 合成和应用:吡啶衍生物,包括席夫碱配体,在大环化合物的合成中至关重要。这些化合物在选择性金属离子传输和分离以及在具有催化特性的机械互锁分子和人工金属酶的创建中具有应用 (Rezaeivala & Keypour, 2014)。

金催化的形式环加成

- 咪唑稠合杂芳香化合物的形成:吡啶鎓 N-(杂芳基)胺,类似于吡啶衍生物,促进了各种咪唑稠合杂芳香化合物的形成,这在有机合成和官能团耐受性中很重要 (Garzón & Davies, 2014)。

新型吡啶衍生物合成

- 生物活性与量子力学研究:使用铃木交叉偶联反应合成的新型吡啶衍生物已显示出作为液晶手性掺杂剂的潜力,并表现出多种生物活性,例如抗血栓和生物膜抑制效应 (Ahmad et al., 2017)。

10 族金属氨基吡啶配合物

- 催化应用:氨基吡啶配合物已被用作铃木交叉偶联和硅烷化聚合等反应中的催化剂,展示了它们在促进各种化学反应中的作用 (Deeken et al., 2006)。

荧光传感器

- 无机阳离子的检测:某些吡啶衍生物充当荧光检测无机阳离子的传感器,它们的结合常数取决于所分析阳离子的电荷密度 (Mac et al., 2010)。

吡啶衍生物的氧官能化

- 生物技术应用:使用某些微生物(如伯克霍尔德菌属 MAK1)对吡啶衍生物进行氧官能化,为制备各种羟基化吡啶提供了一种有前途的方法,而羟基化吡啶作为药物产品的合成子很受欢迎 (Stankevičiūtė et al., 2016)。

2,6-双(吡唑基)吡啶配位化学

- 用于生物传感的配合物化学:吡啶衍生物已被用作配体,特别是在合成用于生物传感的发光镧系化合物和表现出不寻常自旋态转变的铁配合物中 (Halcrow, 2005)。

作用机制

Mode of Action

It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and Van der Waals forces .

Pharmacokinetics

Its molecular weight (19226) suggests that it may have good bioavailability, as compounds with a molecular weight under 500 are generally well absorbed .

Result of Action

The molecular and cellular effects of [(1-Pyridin-2-ylpiperidin-4-yl)methyl]amine’s action are currently unknown. The compound’s effects would depend on its specific targets and the nature of its interactions with these targets .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of [(1-Pyridin-2-ylpiperidin-4-yl)methyl]amine. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

属性

IUPAC Name |

(1-pyridin-2-ylpiperidin-4-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c12-9-10-4-7-14(8-5-10)11-3-1-2-6-13-11/h1-3,6,10H,4-5,7-9,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADULVLOFPKPAHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

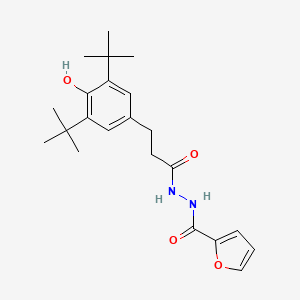

![6-(4-methoxyphenyl)-N-(2-pyridin-2-ylethyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxamide](/img/structure/B2713067.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2713071.png)

![3-[2-(Methoxymethyl)oxiran-2-yl]oxane](/img/structure/B2713073.png)

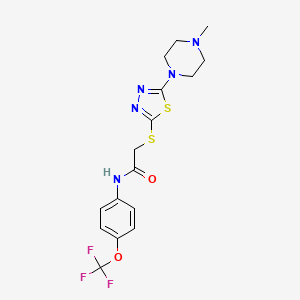

![Methyl 2-[(9S)-7-(4-chlorophenyl)-4-[5-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]pentylcarbamoyl]-5,13-dimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate](/img/structure/B2713074.png)

![N-(butan-2-yl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2713079.png)

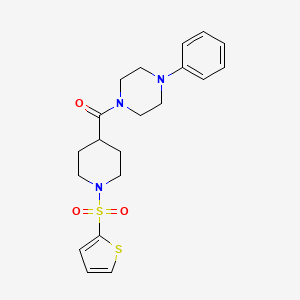

![5-(4-nitrophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B2713082.png)

![N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide](/img/structure/B2713083.png)